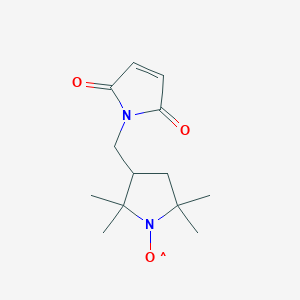

N-Methylmaleimide nitroxide

Description

Structure

2D Structure

Properties

InChI |

InChI=1S/C13H19N2O3/c1-12(2)7-9(13(3,4)15(12)18)8-14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTCUAVCPMMPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)CN2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968898 | |

| Record name | {3-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54060-41-2 | |

| Record name | N-Methylmaleimide nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Mechanistic Studies of N Methylmaleimide Nitroxide Analogs

Diverse Synthetic Routes for Maleimide-Functionalized Nitroxide Precursors

The synthesis of maleimide-functionalized nitroxide precursors is a critical step in the development of spin-labeled probes and polymers. These precursors are designed to incorporate a stable nitroxide radical within a maleimide (B117702) structure, enabling their use in various applications, including Diels-Alder reactions and nitroxide-mediated polymerization.

Synthesis of Spin-Labeled Dienes for Diels-Alder Reactions with Maleimide Moieties

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, can be utilized to create complex architectures containing a nitroxide spin label. masterorganicchemistry.comwikipedia.org This involves the reaction of a conjugated diene with a dienophile, in this case, a maleimide derivative. To incorporate a nitroxide, a diene can be functionalized with a nitroxide-containing moiety. While specific examples of the synthesis of spin-labeled dienes for reaction with N-methylmaleimide are not detailed in the provided search results, the general principle involves preparing a diene that can readily react with a maleimide dienophile. For instance, anthracene, a stable diene, can react with N-phenylmaleimide under forcing conditions. wikipedia.org The synthesis of more reactive, unstable dienes like o-quinodimethanes can also be achieved in situ for such reactions. wikipedia.org The versatility of the Diels-Alder reaction allows for the construction of intricate molecular frameworks with precise control over stereochemistry. wikipedia.org

Preparation of Adducts Involving N-Methylmaleimide and Nitroxide-Containing Compounds

The direct reaction of N-methylmaleimide with nitroxide-containing compounds can lead to the formation of adducts with a tethered spin label. One approach involves the synthesis of nitroxide spin labels functionalized to react with the thiol group of cysteine residues in proteins. st-andrews.ac.uk These labels often contain a maleimide group for covalent attachment. For example, bromomaleimide derivatives containing a nitroxide framework have been synthesized. st-andrews.ac.uk The reaction of an amine-functionalized nitroxide with bromomaleic anhydride (B1165640) in acetic acid yields the corresponding bromomaleimide nitroxide. st-andrews.ac.uk These "next-generation maleimides" are designed for site-specific labeling of proteins. st-andrews.ac.uk

Another strategy involves the use of nitrones, which can be generated from the corresponding hydroxylamines and trapped with N-methylmaleimide. maynoothuniversity.ie For example, bisnitrones have been shown to react with N-methylmaleimide to form bisisoxazolidines, which are diastereomeric adducts. maynoothuniversity.ie The reaction of aryl-linked nitrones with N-methylmaleimide in DMF has also been reported to yield single diastereoisomeric adducts. maynoothuniversity.ie

Design and Synthesis of N-Alkoxyamine Initiators Bearing Thiol Groups for Nitroxide-Mediated Polymerization

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that utilizes alkoxyamines as initiators. researchgate.netchimia.ch To introduce specific functionalities at the polymer chain ends, functionalized alkoxyamine initiators are synthesized. ucsc.eduacs.org The synthesis of thiol-derivatized N-alkoxyamine initiators allows for the preparation of polymers with terminal thiol groups, which can be further modified. ucsc.eduescholarship.org

One synthetic route involves the preparation of an N-alkoxyamine initiator bearing a trityl-protected thiol group. escholarship.org This protected initiator can be used in the NMP of monomers like styrene. Subsequent deprotection of the trityl group yields a thiol-terminated polymer. escholarship.org This can then be followed by mild oxidation to form a disulfide-linked polymer of double the molecular weight. escholarship.org The reduction of this disulfide bond and subsequent trapping with an electrophile like N-phenylmaleimide (NPM) results in an NPM-protected thiol-terminated polymer. escholarship.org

The synthesis of these functionalized initiators can be achieved through various methods, including the reaction of functionalized ethylbenzenes with di-tert-butyl diperoxalate in the presence of nitroxides. acs.org This allows for the introduction of functional groups onto the initiating chain-end of the resulting polymer. researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles

Understanding the reaction mechanisms and reactivity profiles of N-methylmaleimide is crucial for its effective utilization in various chemical transformations. Key reactions include Michael additions and ene reactions, which are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

Michael Addition Reactions Involving N-Methylmaleimide and Related Substrates

N-Methylmaleimide is a potent electrophile in Michael addition reactions due to the electron-withdrawing nature of the maleimide ring. cymitquimica.com This reactivity is exploited in bioconjugation chemistry, where the thiol groups of cysteine residues in proteins add to the double bond of the maleimide. researchgate.net

Mechanistic studies on the addition of thiols to N-methylmaleimide have revealed different pathways depending on the nature of the thiol. The addition of alkyl thiols is proposed to proceed through a stepwise mechanism with a rate-limiting nucleophilic attack. researchgate.net In contrast, the addition of aryl thiols is suggested to follow either a stepwise mechanism with rate-limiting proton transfer or a concerted pathway where nucleophilic attack and proton transfer occur simultaneously. researchgate.net Computational studies have also been employed to investigate the reaction of methanethiol (B179389) with N-methylmaleimide, providing insights into the thermodynamics and kinetics of the addition. nih.gov

The Michael addition of aldehydes to N-substituted maleimides, including N-methylmaleimide, has been extensively studied in the context of asymmetric organocatalysis. mdpi.comresearchgate.netresearchgate.netnih.gov These reactions often utilize chiral organocatalysts to produce enantiomerically enriched succinimide (B58015) derivatives. researchgate.netnih.govrsc.org The proposed mechanism for the organocatalyzed Michael addition of an aldehyde to an N-arylmaleimide involves the formation of an enamine intermediate from the aldehyde and the catalyst. mdpi.com This enamine then attacks the maleimide, and subsequent hydrolysis releases the product and regenerates the catalyst. mdpi.com The reaction of isobutyraldehyde (B47883) with N-methylmaleimide has been shown to yield the corresponding succinimide adduct in high yield and good enantioselectivity when catalyzed by certain chiral diamines. researchgate.net

| Maleimide Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Phenylmaleimide | (1S,2S)-Cyclohexanediamine derivative | DMF/water | Quantitative | 72-80 |

| N-Methylmaleimide | (1S,2S)-Cyclohexanediamine derivative | DMF/water | Quantitative | 70 |

| N-Benzylmaleimide | (1S,2S)-Cyclohexanediamine derivative | DMF/water | Quantitative | 75 |

Ene Reactions of N-Methylmaleimide in Subcritical Solvents

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). rsc.orgresearchgate.net N-methylmaleimide can act as an enophile in these reactions. Studies on the ene reaction of allylbenzene (B44316) with N-methylmaleimide have been conducted in subcritical water and ethanol (B145695). rsc.orgresearchgate.netrsc.orgglobalauthorid.com

In subcritical water, the reaction is hampered by the rapid hydrolysis of N-methylmaleimide to N-methylmaleic acid monoamide. rsc.orgresearchgate.net This limits the synthetic utility of water as a solvent for this particular reaction. rsc.orgresearchgate.net

Subcritical ethanol, however, has proven to be a much more suitable solvent. rsc.orgresearchgate.netrsc.org In ethanol, the ene reaction proceeds to give the desired product with significantly higher yields compared to water. rsc.orgresearchgate.net The highest reported yield in ethanol was 40% after 480 minutes, with a trans-selectivity of 92%. rsc.orgresearchgate.net Interestingly, the addition of a polymerization inhibitor like hydroquinone (B1673460) had a negligible effect on the yield in ethanol, suggesting that ethanol itself may act as an inhibitor for side reactions. rsc.orgresearchgate.netrsc.org The polar environment of ethanol is also thought to favor the pericyclic association between the reactants. rsc.orgresearchgate.net

| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Key Observation |

|---|---|---|---|---|

| Subcritical Water | 221 - 310 | 30 | Low (up to 12% with excess NMM) | Rapid hydrolysis of N-methylmaleimide. rsc.orgresearchgate.net |

| Subcritical Ethanol | 220 - 310 | 480 | Up to 40 | Promising solvent, acts as a polymerization inhibitor. rsc.orgresearchgate.netrsc.org |

| 1,2,4-Trichlorobenzene (with 10% hydroquinone) | - | - | Comparable to ethanol | Standard solvent for comparison. rsc.orgresearchgate.net |

Intramolecular Annulation Pathways in Maleimide Chemistry

While specific studies on the intramolecular annulation of N-Methylmaleimide Nitroxide are not available, research on related maleimide derivatives provides context for potential reaction pathways. Annulation reactions, which involve the formation of a new ring fused to an existing one, are significant in the synthesis of complex heterocyclic structures. For maleimides, these reactions can be initiated by various means, including heat, light, or catalysts.

In related systems, such as N-chloroimines reacting with N-methylmaleimide, rhodium(III)-catalyzed [4+2] annulation has been observed to produce pyrrolo[3,4-c]isoquinoline derivatives. google.com Mechanistic studies of these reactions suggest the involvement of a C-H bond activation step, which may be reversible, followed by the formation of a five-membered rhodacycle intermediate. google.com The electronic properties of the substituents on both the imine and the maleimide have been shown to influence the reaction outcome. google.com

Another example involves the reaction of ethyl o-nitrophenylacetate with N-methylmaleimide, which upon heating, results in an annulation to form an N-hydroxyindole. google.com This transformation is proposed to proceed through a Michael addition followed by an intramolecular cyclization where an enolate attacks the nitro group. google.com The steric properties of the reactants can influence which annulation pathway is favored. google.com

Photochemical conditions can also induce intramolecular reactions in maleimide derivatives. For instance, light-mediated reactions of certain N-alkenyl maleimides can lead to [5+2] photocycloaddition, resulting in the formation of 7,5-fused azepine systems. Current time information in Bangalore, IN.

These examples from the broader field of maleimide chemistry illustrate the types of intramolecular annulation pathways that could potentially be explored for this compound, although specific experimental data for this compound is currently lacking.

Stereochemical Considerations in Maleimide-Based Cycloaddition Reactions

The stereochemistry of cycloaddition reactions involving maleimides is a critical aspect that dictates the three-dimensional structure of the resulting products. While there is no specific data for this compound, extensive research on other maleimide derivatives provides a framework for understanding the potential stereochemical outcomes.

Diels-Alder Reactions: In the context of [4+2] Diels-Alder reactions, maleimides are excellent dienophiles. The reaction typically proceeds with high stereoselectivity. A well-documented example is the reaction between furan (B31954) and maleimide, which can form both endo and exo stereoisomers. st-andrews.ac.uk The endo isomer is often formed faster under kinetic control, while the exo isomer is the more thermodynamically stable product. st-andrews.ac.uk The ratio of these isomers can be influenced by reaction conditions such as temperature and time. st-andrews.ac.uk

Photochemical [2+2] Cycloadditions: Light-induced [2+2] cycloaddition reactions of maleimides with alkenes are a common method for constructing cyclobutane (B1203170) rings, often with the creation of multiple stereogenic centers. Current time information in Bangalore, IN.uni-konstanz.de The stereoselectivity of these reactions can be influenced by the nature of the substituent on the maleimide nitrogen. For instance, in reactions with N-alkyl maleimides, good stereoselectivity has been achieved under UVA irradiation without a catalyst. uni-konstanz.de The relative stability of diradical intermediates formed during the reaction can influence the endo versus exo stereochemistry of the product. Current time information in Bangalore, IN.

1,3-Dipolar Cycloadditions: Maleimides are also effective dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and azomethine ylides. These reactions are generally stereospecific with respect to the dipolarophile. arkat-usa.org For example, the reaction of nitrones with N-phenylmaleimide has been shown to be exo-selective. arkat-usa.org The stereochemical outcome can be influenced by the structure of both the dipole and the dipolarophile, with steric hindrance often playing a key role in directing the approach of the reactants. arkat-usa.org

Table of Stereochemical Outcomes in Maleimide Cycloadditions

| Reaction Type | Reactants | Predominant Stereochemistry | Citation |

| Diels-Alder | Furan + Maleimide | endo (kinetic), exo (thermodynamic) | st-andrews.ac.uk |

| [2+2] Photocycloaddition | N-Alkyl Maleimide + Alkene | Good stereoselectivity (endo/exo dependent on intermediates) | Current time information in Bangalore, IN.uni-konstanz.de |

| 1,3-Dipolar Cycloaddition | Nitrone + N-Phenylmaleimide | exo-selective | arkat-usa.org |

These examples highlight the general principles governing the stereochemistry of maleimide cycloadditions. The specific electronic and steric properties of a nitroxide substituent in this compound would be expected to play a significant role in determining the stereochemical course of its reactions, though this remains an area for future investigation.

Advanced Spectroscopic Characterization and Methodological Development Utilizing Maleimide Functionalized Nitroxides

Electron Paramagnetic Resonance (EPR) Spectroscopy Applications

EPR spectroscopy, in conjunction with SDSL, leverages the paramagnetic properties of the nitroxide radical to extract detailed information about the local environment of the spin label. N-Methylmaleimide nitroxide is particularly valuable due to its specific reactivity with thiol groups of cysteine residues, allowing for targeted investigations.

Continuous Wave (CW) EPR for Investigating Rotational Dynamics and Solvent Accessibility

Continuous Wave (CW) EPR is a foundational technique in spin-labeling studies, where the spectral line shape is highly sensitive to the rotational motion of the nitroxide label on a timescale of picoseconds to nanoseconds. scispace.com The degree of motion of a maleimide-functionalized nitroxide attached to a protein backbone reflects the local structural constraints and dynamics of the protein.

A key parameter derived from CW-EPR spectra is the inverse of the central linewidth (ΔH₀⁻¹), which serves as a semi-empirical measure of the nitroxide's motional freedom. nih.gov A narrower central line indicates faster, more unrestricted motion, while a broader line suggests slower, more restricted dynamics. This allows for the mapping of dynamic profiles along a protein sequence. nih.gov

Solvent accessibility of the labeled site is determined by measuring the collision rate of the nitroxide with paramagnetic relaxation agents. taylorfrancis.com The choice of agent allows for probing different environments. For instance, molecular oxygen (O₂) is used to assess exposure to the hydrophobic core of a lipid membrane, while water-soluble paramagnetic complexes, such as Ni(II) ethylenediaminediacetic acid (NiEdda), are used to measure accessibility to the aqueous solvent. nih.gov The collision-induced enhancement of the nitroxide's spin-lattice relaxation rate is proportional to the local concentration and diffusion coefficient of the paramagnetic agent, providing a quantitative measure of the label's solvent exposure. taylorfrancis.com

| Parameter | Description | Information Gained | Typical Relaxation Agent |

|---|---|---|---|

| Rotational Correlation Time (τc) | Time for the nitroxide to rotate by one radian; estimated from spectral line shape simulations. | Local protein backbone flexibility and secondary structure. scispace.com | N/A |

| Inverse Central Linewidth (ΔH₀⁻¹) | A semi-quantitative measure of nitroxide mobility. nih.gov | Relative motional freedom of the spin-labeled site. nih.gov | N/A |

| Accessibility Parameter (Π) | Measure of the collision rate between the nitroxide and a paramagnetic agent. taylorfrancis.com | Solvent exposure and membrane immersion depth. taylorfrancis.com | O₂, Ni(II) ethylenediaminediacetic acid (NiEdda) nih.gov |

Pulsed EPR Techniques for Long-Range Distance Measurements (e.g., DEER/PELDOR)

To determine the global structure and conformational changes of biomolecules, long-range distance measurements are essential. Pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), are ideally suited for this purpose. escholarship.orgnih.gov These methods can accurately measure distances between two nitroxide spin labels over a range of 1.5 to 8 nanometers, with capabilities extending up to 16 nm in deuterated samples. taylorfrancis.comescholarship.org

The DEER/PELDOR experiment involves introducing two maleimide-functionalized nitroxide labels at specific sites within a protein or protein complex. The technique measures the magnetic dipole-dipole interaction between the two unpaired electrons. researchgate.net This interaction modulates the spin echo decay of one set of spins when the other set is perturbed by a second microwave frequency pulse. researchgate.net The frequency of this modulation is directly related to the distance between the two spin labels, allowing for the determination of precise distance distributions in frozen solutions. This provides critical insights into protein folding, conformational transitions, and the architecture of multi-protein complexes. nih.govresearchgate.netmpg.de

| Feature | Description | Application |

|---|---|---|

| Distance Range | Typically 1.5 - 8.0 nm. escholarship.orgelifesciences.org Can be extended to ~16 nm with deuterated samples. taylorfrancis.com | Characterizing tertiary and quaternary structures. researchgate.net |

| Measurement Principle | Measures the dipolar coupling between two electron spins. researchgate.net | Detecting conformational changes and protein-protein interactions. nih.gov |

| Sample State | Typically performed on frozen solutions at cryogenic temperatures. taylorfrancis.com | Trapping and characterizing specific conformational states. |

Saturation Transfer Electron Spin Resonance (STESR) for Microsecond Timescale Motions

For proteins labeled with maleimide-nitroxide derivatives, STESR can distinguish between global protein rotation and large-scale segmental motions of the protein backbone. nih.govcore.ac.uk

Evaluation of Nitroxide Reduction Kinetics in Cellular Extracts for In-Cell EPR Studies

Performing EPR studies directly within living cells ("in-cell EPR") presents a significant challenge: the reducing intracellular environment can chemically reduce the nitroxide radical to its EPR-silent hydroxylamine (B1172632) form. This process is primarily driven by reactions with endogenous reducing agents, notably thiol-containing molecules like glutathione (B108866) and cysteine residues in proteins.

The stability of a maleimide-functionalized nitroxide in the cytoplasm is therefore a critical factor for the success of in-cell EPR experiments. The kinetics of nitroxide reduction can be evaluated by incubating the spin-labeled protein in cellular extracts or intact cells and monitoring the decay of the EPR signal intensity over time.

To counteract this reduction, researchers can employ chemical strategies. Pre-treating cells with a thiol-reactive compound, such as N-ethylmaleimide (NEM), can block the most reactive sulfhydryl groups, thereby significantly slowing the rate of nitroxide reduction and extending the experimental window for in-cell measurements.

| Factor | Effect on Nitroxide Stability | Mitigation Strategy |

|---|---|---|

| Cellular Reducing Agents (e.g., Glutathione) | Reduces nitroxide to EPR-silent hydroxylamine, decreasing signal. | Use of sterically shielded nitroxides; pre-treatment with thiol-blocking agents. |

| Ascorbic Acid | Acts as a reducing agent, contributing to signal loss. | Development of ascorbate-resistant nitroxide derivatives. |

| Thiol-Blocking Agents (e.g., NEM) | Covalently modifies free thiols, preventing them from reducing the nitroxide. | Pre-incubation of cells or lysates with the agent before introducing the spin label. |

Dynamic Nuclear Polarization (DNP) Enhanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Enhancing NMR Signals in Biomolecular Systems via Nitroxide Polarization Agents

Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state. The method relies on transferring the high spin polarization of electrons to the surrounding nuclear spins, which can lead to signal enhancements of several orders of magnitude.

Nitroxides, including stable biradicals and site-specifically attached monoradicals, are the most common class of polarizing agents used in DNP-NMR experiments on biological systems. A maleimide-functionalized nitroxide can be used to covalently attach the polarizing agent to a specific location on a protein. This strategy of creating a site-targeted polarizing agent can provide localized signal enhancement in the vicinity of the label.

The DNP process involves irradiating the sample with microwaves at or near the electron Larmor frequency at cryogenic temperatures. This irradiation drives the transfer of polarization from the electron spins of the nitroxide to the nuclear spins (e.g., ¹H, ¹³C, ¹⁵N) of the biomolecule under investigation. The resulting increase in NMR signal intensity allows for the study of larger and more complex biological systems, such as membrane proteins in lipid bilayers or large protein assemblies, that would be intractable by conventional NMR methods. The stability of the nitroxide radical to reduction is also a critical factor in the success of DNP experiments, especially in complex biological preparations.

| Polarizing Agent Type | Mechanism | Typical Enhancement Factor (ε) | Application |

|---|---|---|---|

| Nitroxide Biradicals (e.g., TOTAPOL, AMUPol) | Cross-effect DNP mechanism. | Up to ~250 for biological samples. | Enhancing spectra of proteins, nucleic acids, and metabolites in cells. |

| Trityl-Nitroxide Biradicals (e.g., TEMTriPol-1) | Avoids depolarization effects seen with bis-nitroxides at high fields. | Can provide superior sensitivity at high magnetic fields (>10 T). | High-resolution structural analysis of complex systems. |

| Site-Directed Nitroxides | Provides localized polarization transfer. | Enhancement is localized to the region around the spin label. | Targeted structural studies of specific protein domains or binding sites. |

Strategies for Mitigating Nitroxide Reduction in Cellular Environments for In-Cell DNP

The intrinsic reducing environment of the cell poses a significant challenge for in-cell Dynamic Nuclear Polarization (DNP) studies that utilize nitroxide-based polarizing agents. The reduction of the nitroxide radical to its diamagnetic hydroxylamine form by cellular components, such as thiols, leads to a loss of the paramagnetic centers essential for the DNP process and consequently diminishes the achievable signal enhancement. mdpi.comrsc.org To address this critical issue, several strategies have been developed, ranging from chemical and methodological interventions to the design of novel, bioresistant nitroxide radicals.

A primary cause of nitroxide instability within cells is their reaction with endogenous reducing agents, particularly free thiol groups of cysteine residues in proteins and glutathione. researchgate.net The rate of this reduction can be substantial; for instance, the biradical TOTAPOL is reduced within minutes in bacterial cell pellets. researchgate.net Similarly, the popular polarizing agent AMUPol experiences reduction at a rate of approximately 12% per hour in HEK293 cell lysates and around 15% per hour in intact cells. researchgate.netnih.gov This rapid decay necessitates strategies to either protect the nitroxides or to counteract the cellular reducing capacity.

One direct chemical approach involves the use of thiol-blocking agents. N-ethylmaleimide (NEM) is a well-documented covalent blocker of cysteine thiols. researchgate.netrsc.org Treating cells with NEM prior to the introduction of the nitroxide polarizing agent has been shown to significantly slow the rate of nitroxide reduction. researchgate.netnih.gov For example, pre-treatment of cells with NEM effectively inhibits the reduction of AMUPol. researchgate.netnih.gov However, this strategy is not without its drawbacks. Exposure to NEM can compromise cellular viability and, in some cases, has not led to an improvement in DNP performance, even with the successful stabilization of the radical. researchgate.netnih.gov

An alternative chemical strategy, particularly applicable to cell lysates, is the re-oxidation of the reduced nitroxide. The addition of an oxidizing agent like potassium ferricyanide (B76249) can efficiently convert the DNP-inactive hydroxylamine back to the active nitroxide radical, thereby restoring the polarizing agent. researchgate.netosti.gov

Methodological adjustments to the sample preparation protocol offer a practical route to minimize nitroxide reduction. A widely adopted and effective strategy is to limit the exposure time of the polarizing agent to the cellular environment at room temperature. nih.gov By rapidly mixing the nitroxide with the cell sample and then quickly freeze-quenching the preparation, the reduction process is effectively halted. nih.govacs.orghi.is This approach has been successfully used to obtain significant DNP enhancements in human cells, with electron paramagnetic resonance (EPR) measurements showing minimal loss of the biradical before freezing. nih.govacs.orghi.is

The most promising long-term strategy is the development of intrinsically bioresistant nitroxide radicals. This involves chemical modifications to the nitroxide structure to sterically hinder the approach of reducing agents to the N-O group. The introduction of bulky substituents adjacent to the radical center has proven to be a successful approach. researchgate.netnih.gov Research has shown that "sterically shielded" nitroxides, such as those with four ethyl substituents instead of the more common tetramethyl groups, exhibit much higher stability in biological samples. researchgate.netnih.gov For instance, after a 30-minute incubation with HEK293F cells, a sterically shielded monoradical showed only a 2.1% signal loss, compared to a 30% loss for the AMUPol biradical. hi.is

The design of novel polarizing agents focuses on optimizing both stability and DNP performance. Comparative studies have indicated that pyrrolidine-based nitroxides can offer superior performance and stability in cellular environments compared to their piperidine-based counterparts. nih.gov This has led to the development of new polarizing agents like POPAPOL, which demonstrates an increased lifetime under reducing conditions. nih.gov Furthermore, hybrid biradicals, such as the trityl-nitroxide StaPol-1, have been synthesized to combine the high stability of the trityl radical with the DNP efficiency of the nitroxide, resulting in extraordinary stability against reducing agents. rsc.org Another novel agent, AsymPolPOK, shows promise with one of its nitroxide centers exhibiting greater resistance to reduction in the cellular environment. biorxiv.org

The following tables summarize key research findings on nitroxide reduction and the effectiveness of different mitigation strategies.

Table 1: Reduction Rates of Nitroxide Polarizing Agents in Cellular Environments

| Polarizing Agent | Cell Type/Preparation | Reduction Rate/Signal Loss | Source(s) |

|---|---|---|---|

| AMUPol | Intact HEK293 Cells | ~15% per hour | researchgate.netnih.gov |

| AMUPol | HEK293 Cell Lysate | ~12% per hour | researchgate.netnih.gov |

| AMUPol | HEK293F Cells | 30% signal loss after 30 min | hi.is |

| TOTAPOL | E. coli Pellets | 0.18 mmol/(L*min) at room temp. | osti.gov |

| Sterically Shielded Monoradical | HEK293F Cells | 2.1% signal loss after 30 min | hi.is |

Table 2: Efficacy of Nitroxide Reduction Mitigation Strategies

| Strategy | Method | Observation | Source(s) |

|---|---|---|---|

| Chemical Intervention | Pre-treatment of cells with N-ethylmaleimide (NEM) | Significantly slows or inhibits reduction of TOTAPOL and AMUPol. | researchgate.netnih.gov |

| Chemical Intervention | Pre-treatment of cells with N-ethylmaleimide (NEM) | Compromised cellular viability and did not improve DNP performance. | researchgate.netnih.gov |

| Chemical Intervention | Addition of potassium ferricyanide to cell lysates | Efficiently re-oxidizes reduced TOTAPOL. | researchgate.netosti.gov |

| Methodological Approach | Rapid freeze-quenching (<3 minutes) after radical addition | Minimized radical reduction to <2% before freezing. | nih.govacs.orghi.is |

| Development of Resistant Radicals | Use of sterically shielded monoradicals | Significantly lower signal loss compared to AMUPol biradical. | hi.is |

| Development of Resistant Radicals | Synthesis of pyrrolidine-based nitroxides (e.g., POPAPOL) | Increased lifetimes under reducing conditions. | nih.gov |

Strategic Bioconjugation and Site Directed Spin Labeling Sdsl for Structural Biology Research

Site-Selective Labeling of Biomolecules with Maleimide-Functionalized Nitroxides

Maleimide-functionalized nitroxides, including N-Methylmaleimide nitroxide, are powerful tools in structural biology for the site-selective modification of biomolecules. This selectivity is primarily achieved by targeting specific amino acid residues, most notably cysteine, allowing for the introduction of a paramagnetic spin label at a predetermined position within a protein's structure. This process, known as site-directed spin labeling (SDSL), is foundational for subsequent biophysical analysis using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Cysteine-Specific Labeling Strategies

The most common and robust strategy for site-selective protein modification with maleimide-based reagents is the targeting of cysteine residues. nih.gov The chemical basis for this specificity is the high reactivity of the maleimide (B117702) group's carbon-carbon double bond towards the thiol (sulfhydryl) group of a cysteine side chain. nih.gov The reaction proceeds via a Michael addition, forming a stable thioether bond. acs.org This conjugation is highly efficient and specific for solvent-accessible cysteine residues. nih.gov

For this labeling to be successful, several strategic considerations are essential:

Reduction of Disulfide Bonds: Proteins must be in a reduced state to ensure the availability of free thiol groups for conjugation. Reducing agents like dithiothreitol (B142953) (DTT) are often used, but they must be thoroughly removed before adding the maleimide label, as their own thiol groups would otherwise compete with the protein's cysteines and consume the reagent. nih.govacs.org

Preventing Reoxidation: The labeling reaction should be performed promptly after the removal of the reducing agent to prevent the reoxidation of cysteine thiols, which would render them unreactive to the maleimide. nih.gov

Control of Reaction Conditions: The reaction is typically carried out at a pH between 7 and 9. nih.gov While the reaction of N-ethylmaleimide (a close analog of N-methylmaleimide) with thiols is faster and less pH-dependent than with other reagents like iodoacetamide, care must be taken to avoid side reactions. acs.org At basic pH or with a large excess of the maleimide reagent, modification of other nucleophilic side chains, such as the amines of lysine (B10760008) and histidine, can occur, compromising the specificity of the labeling. acs.org

By employing site-directed mutagenesis, a cysteine residue can be introduced at nearly any desired location in a protein sequence where one does not naturally occur, providing precise control over the placement of the nitroxide spin label. nih.gov

Quantitative Detection of Free Sulfhydryl Groups in Proteins Using Maleimide Labeling

Beyond simply attaching a label, the maleimide-cysteine reaction can be adapted for the quantitative analysis of free sulfhydryl (SH) groups in proteins. This is particularly important for characterizing biotherapeutics like monoclonal antibodies, where incomplete disulfide bond formation can impact stability and function. nih.govnih.gov Traditional colorimetric methods like Ellman's reagent often lack the sensitivity and spatial resolution required for detailed analysis. nih.govresearchgate.net

A modern, highly sensitive method combines maleimide labeling with mass spectrometry (MS). nih.gov This approach can accurately determine both the abundance and the specific location of free sulfhydryls. nih.govresearchgate.net The workflow often involves differential alkylation, as detailed in the table below.

| Step | Description | Reagent Example | Purpose | Reference |

|---|---|---|---|---|

| 1. Native Labeling | The protein is treated under native or near-native conditions with a "light" isotopic version of a maleimide reagent. | d₀-N-ethylmaleimide (NEM) | To specifically label all accessible, free sulfhydryl groups. | nih.govacs.org |

| 2. Reduction | The protein is denatured and treated with a strong reducing agent. | Tris(2-carboxyethyl)phosphine (TCEP) | To break all disulfide bonds, exposing the cysteines that were previously oxidized. | acs.org |

| 3. Disulfide Labeling | The newly reduced thiols (from the original disulfide bonds) are labeled with a "heavy" isotopic version of the maleimide reagent. | d₅-N-ethylmaleimide (d₅-NEM) | To label all cysteines that were originally part of a disulfide bond. | nih.govacs.org |

| 4. Digestion & Analysis | The fully labeled protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). | Trypsin | To identify and quantify the d₀- and d₅-labeled peptides, revealing the proportion of free vs. disulfide-bonded cysteines at each specific site. | nih.govresearchgate.net |

This differential labeling strategy allows for the clear distinction between the two populations of cysteines based on the 5 Dalton mass difference between the d₀-NEM and d₅-NEM adducts. researchgate.net The method is highly sensitive, capable of quantifying free sulfhydryls that make up as little as 2% of the total cysteine population at a specific site. nih.govnih.govresearchgate.net

Probing Protein Conformational Dynamics and Structural Transitions

Once a nitroxide spin label like that derived from N-Methylmaleimide is covalently attached to a specific cysteine residue, it acts as a biophysical reporter. The unpaired electron of the nitroxide gives rise to a characteristic EPR spectrum, the shape of which is highly sensitive to the label's rotational motion and its interaction with the local environment. mdpi.comacs.org This sensitivity allows researchers to probe the structural dynamics of proteins, from local fluctuations to large-scale conformational changes that are often essential for biological function. acs.orgnih.gov

Local Dynamics and Backbone Flexibility Analysis

The motion of the nitroxide spin label attached to a protein backbone is typically on the nanosecond timescale and is directly influenced by the structure and flexibility of the protein at that location. acs.org The EPR spectrum provides a direct readout of this motion:

High Mobility: In highly flexible or solvent-exposed regions of a protein, the spin label can tumble freely, resulting in a sharp, narrow EPR spectrum indicative of an isotropic environment.

Restricted Mobility: If the label is in a well-structured region, such as an α-helix or a packed hydrophobic core, its motion will be severely restricted. This results in a broad, anisotropic spectrum.

Analysis of Protein-Protein Interaction Interfaces

Site-directed spin labeling is a powerful tool for mapping the interfaces of protein-protein interactions (PPIs) and studying the dynamics of protein complexes. researchgate.netnih.gov The binding of a partner protein can alter the local environment of a spin label located at the interaction interface. This change is readily detected as a modification of the EPR spectrum, typically a significant broadening due to slowed rotational motion of the label upon complex formation.

By systematically labeling residues across a protein's surface and monitoring the EPR spectrum in the presence and absence of a binding partner, the specific residues that form the interaction interface can be identified. This method is particularly valuable for studying interactions that are transient or involve flexible regions, which can be challenging to characterize using other structural biology techniques. researchgate.net A notable example involves the N-ethylmaleimide-sensitive factor (NSF), a key protein in intracellular trafficking. The interaction of NSF with other proteins is crucial for its function, and modifications of its cysteine residues are known to modulate these interactions, demonstrating how labeling can probe functionally relevant interfaces. researchgate.net

| Protein System | Research Question | Labeling Approach | Key Finding | Reference |

|---|---|---|---|---|

| Factor XIII | Ligand-induced conformational changes | N-ethylmaleimide and N-methylmaleimide labeling of cysteine residues | Activation state of the enzyme correlates with changes in the solvent accessibility of specific cysteines. | nih.gov |

| N-ethylmaleimide-sensitive factor (NSF) | Modulation of protein-protein interactions | S-nitrosylation of NSF cysteine residues | S-nitrosylation of NSF disrupts its interaction with other proteins, affecting AMPA receptor trafficking. | researchgate.net |

| SNARE Proteins (e.g., Syntaxin) | Conformational changes during complex assembly | Site-directed spin labeling with nitroxide maleimides | Revealed conformational exchange in syntaxin (B1175090) that is critical for regulating the assembly of the SNARE complex during membrane fusion. | acs.org |

Investigations of Membrane Protein Architecture and Environment

Membrane proteins, which constitute a large portion of the human proteome and are major drug targets, present significant challenges for structural analysis by traditional methods like X-ray crystallography and NMR. chemrxiv.orgnih.gov Site-directed spin labeling with maleimide-functionalized nitroxides offers a robust alternative for probing the structure, dynamics, and environment of these proteins in membrane-like settings such as micelles, nanodiscs, or liposomes. acs.orgchemrxiv.orgnih.gov

The principles of SDSL are extended to membrane proteins by labeling engineered cysteine residues at various locations. The resulting EPR spectra can reveal:

Transmembrane Domain Structure: By labeling residues along a putative transmembrane helix, one can determine its structure and orientation.

Solvent and Lipid Accessibility: The local environment of the spin label (i.e., whether it is exposed to the aqueous solvent, buried in the lipid bilayer, or at the lipid-water interface) can be determined from the polarity of its environment and its motional dynamics.

Conformational Changes: The technique is highly effective at detecting conformational transitions, such as those that occur during ion channel gating or transporter cycling. acs.org

A prime example is the study of SNARE (soluble N-ethylmaleimide-sensitive factor attachment receptor) proteins, which mediate membrane fusion. acs.orgnih.gov SDSL studies on the plasma membrane SNARE protein syntaxin have been instrumental in revealing that it exists in a dynamic equilibrium between different conformational states. This conformational exchange is crucial for regulating the assembly of the SNARE complex, a process that drives the fusion of vesicles with the cell membrane. acs.org These studies highlight the unique ability of SDSL to capture the dynamic nature of membrane proteins within their functional environment.

Spin Labeling for Conformational States in Membrane Environments

SDSL, in conjunction with EPR spectroscopy, is particularly insightful for studying membrane proteins, which are notoriously challenging to analyze using traditional structural biology methods. acs.org The technique provides information on the conformational states and dynamics of these proteins within a lipid bilayer, which mimics their native environment. nih.gov

By analyzing the EPR spectra of a nitroxide spin label like this compound, researchers can discern different motional components. nih.govcore.ac.uk These components often correspond to the spin label existing in multiple environments due to protein conformational exchange. nih.govacs.org For instance, a spin label might be in a "strongly immobilized" state when the nitroxide moiety is hydrogen-bonded to the protein, indicating a rigid structure, and a "weakly immobilized" state when it has higher mobility and is exposed to the aqueous environment. core.ac.uk The equilibrium between these states provides insights into the protein's conformational landscape. core.ac.uk

A notable example is the study of the E. coli vitamin B₁₂ transporter, BtuB. nih.gov SDSL studies revealed that substrate binding on the extracellular side triggers a conformational change that unfolds a region called the Ton box, allowing it to interact with the inner membrane protein TonB. nih.gov This transition is clearly observed through changes in the EPR spectra of a nitroxide label introduced in the Ton box when the protein is in a lipid bilayer. nih.gov

The use of stabilizing osmolytes can further help distinguish between different rotameric states of the spin label and true protein conformational exchange. acs.org Components in the EPR spectrum arising from protein conformational exchange are sensitive to these osmolytes, whereas those from different label rotamers are not. acs.org

Studies on Lipid-Protein Interactions in Biological Membranes

The interactions between lipids and proteins are fundamental to the structure and function of biological membranes. nih.govadamsmithlab.org SDSL offers a means to probe these interactions at a molecular level. The dynamics of a nitroxide spin label attached to a membrane protein are influenced by its proximity to and interactions with the surrounding lipid molecules. adamsmithlab.org

Information about the polarity of the environment surrounding the spin label can be obtained by analyzing the hyperfine coupling constant. core.ac.uk For example, an increase in the apparent hyperfine coupling indicates that the nitroxide is in a more polar environment, such as being exposed to water. core.ac.uk This allows researchers to determine the orientation of labeled residues with respect to the lipid bilayer and any water-accessible channels within the protein. researchgate.net

Saturation recovery EPR measurements, in the presence of paramagnetic perturbants with varying hydrophobicities, can be used to determine the accessibility of the spin label to different phases of the membrane environment. researchgate.net This provides a detailed picture of how different regions of a membrane protein are embedded within or exposed from the lipid bilayer. researchgate.net

For instance, in studies of the mitochondrial oxoglutarate carrier, SDSL was used to probe the structural and dynamic features of its sixth transmembrane segment. researchgate.net By labeling consecutive residues with a thiol-selective nitroxide probe, researchers could determine the orientation of each residue relative to the lipid bilayer and the water-accessible translocation channel, confirming an alpha-helical structure with a defined amphipathic character. researchgate.net

Application in Nucleic Acid Structural and Dynamic Studies

Beyond proteins, SDSL has proven to be a valuable tool for investigating the structure and dynamics of nucleic acids like DNA and RNA. nih.govmdpi.com By covalently attaching nitroxide spin labels to specific sites in a nucleic acid sequence, researchers can obtain information on local nucleotide dynamics, conformational changes, and global structural features. nih.govopinvisindi.is

One common strategy involves the postsynthetic modification of the nucleic acid to introduce the spin label. hi.is For example, a nitroxide with an isothiocyanate group can be used to label 2'-amino groups in RNA. hi.is Another approach is the phosphoramidite (B1245037) method, where a spin-labeled phosphoramidite is incorporated during automated solid-phase synthesis. hi.isnih.gov Non-covalent spin labeling, where a nitroxide-containing molecule binds to a specific site like an abasic site in a duplex, is also a viable strategy. opinvisindi.isrsc.org

Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), are particularly powerful in nucleic acid studies. nih.govopinvisindi.is DEER measures the dipolar interaction between two spin labels, which can be converted into a distance distribution between the labels. nih.gov This allows for the determination of intramolecular distances up to approximately 8 nanometers, providing crucial constraints for structural modeling of nucleic acids. nih.govnih.gov

For example, DEER has been used to measure distances between pairs of nitroxide labels attached to a DNA duplex, with the results showing good agreement with the known NMR structure. nih.gov This demonstrates the accuracy and utility of SDSL for mapping the global structure of nucleic acids. nih.gov

Interactions of Nitroxide Radicals Within Complex Biological Research Systems

Intracellular Metabolism and Stability of Nitroxides

The persistence of nitroxide radicals within cells is largely dictated by their metabolic fate. Key pathways involve enzymatic reduction and the influence of cellular components like thiols.

Enzymatic Reduction Pathways to Hydroxylamines and Secondary Amines

Within the cellular milieu, nitroxides can undergo a one-electron reduction to form the corresponding hydroxylamines or a one-electron oxidation to yield oxoammonium salts. mdpi.com These three forms can coexist within cells and tissues. mdpi.com The reduction of nitroxides to hydroxylamines can be facilitated by various cellular reductants, including ascorbate (B8700270) and NADPH. mdpi.com

Furthermore, nitroxides can be irreversibly reduced to secondary amines. nih.gov This process is particularly efficient in the presence of thiyl radicals, such as the glutathionyl radical (GS•). nih.gov The reaction between a nitroxide and a thiyl radical forms an unstable adduct which then decomposes. researchgate.net Under physiological conditions, this decomposition primarily yields the corresponding amine and sulfinic acid. researchgate.net

Enzymes also play a role in the metabolism of related compounds. For instance, Old Yellow Enzymes (OYEs) can catalyze the reduction of N-phenyl-2-methylmaleimide to (R)-N-phenyl-2-methylsuccinimide. rsc.orgrsc.org Specifically, OYERo2a and its cysteine variants have been shown to convert N-phenyl-2-methylmaleimide effectively. researchgate.net

Influence of Thiol-Blocking Agents (e.g., N-Ethylmaleimide) on Nitroxide Persistence

The stability and persistence of nitroxide radicals in biological samples are significantly influenced by the presence of thiols. Thiols can contribute to the reduction of nitroxides. mdpi.com Consequently, the use of thiol-blocking agents, such as N-ethylmaleimide (NEM), can enhance the stability of nitroxides.

Pre-treatment of cells with NEM has been shown to slow or prevent the intracellular reduction of nitroxide biradicals. nih.govnsf.govbiorxiv.org This suggests that cysteine thiol radicals are important contributors to the in vivo reduction of these radicals. nsf.govbiorxiv.org In studies involving myeloperoxidase-rich HL-60 cells, the generation of a fluorescent secondary amine from a nitroxide probe was prevented by pre-incubation with NEM. nih.govrsc.org This further supports the role of thiols in the metabolic conversion of nitroxides.

The table below summarizes the effect of N-Ethylmaleimide on nitroxide stability.

| Experimental System | Nitroxide/Probe | Observation with NEM pre-treatment | Reference |

| Mammalian cells (intact) | AMUPol | Inhibited reduction of the nitroxide | nih.gov |

| Bacterial cell pellets | TOTAPOL | Significantly slowed the rate of reduction | nsf.govbiorxiv.org |

| HL-60 cells | Rhodamine-nitroxide probe (R-NO•) | Prevented the development of secondary amine fluorescence | rsc.org |

| HL-60 cells | Ac-Tempo | Prevented the development of fluorescence | nih.gov |

Reactivity with Reactive Oxygen and Nitrogen Species (ROS/RNS) in In Vitro and In Vivo Models

Nitroxide radicals exhibit significant reactivity with various reactive oxygen and nitrogen species (ROS/RNS), which underpins their antioxidant properties.

Mechanisms of Radical Scavenging and Antioxidant Activity

Nitroxides function as potent antioxidants through several mechanisms. They can directly scavenge reactive free radicals, including carbon-centered radicals. researchgate.netrsc.org This radical-radical recombination is a key aspect of their protective effects. rsc.org Nitroxides also possess pseudo-superoxide dismutase (SOD) activity, catalytically removing superoxide (B77818) radicals. mdpi.com

Their antioxidant activity is also linked to their redox cycling capabilities. mdpi.com The ability to be reduced to hydroxylamines and oxidized back to nitroxides allows them to participate in a variety of redox reactions, neutralizing harmful species. researchgate.net For example, they can inhibit Fenton reactions by oxidizing transition metal ions. mdpi.com

Reactions with Superoxide, Hydroxyl Radicals, and Peroxide Radicals

Nitroxides are known to react with several key ROS:

Superoxide (O₂•⁻): Nitroxides exhibit pseudo-SOD activity, effectively scavenging superoxide radicals. mdpi.com This reaction is catalytic, meaning the nitroxide is not consumed. mdpi.com The reaction between superoxide and nitric oxide is a major biological process that can be competed with by SOD. sfrbm.org

Hydroxyl Radicals (•OH): Nitroxides readily react with highly reactive hydroxyl radicals. mdpi.comresearchgate.net The simultaneous generation of superoxide and nitric oxide can lead to the formation of hydroxyl radicals. researchgate.net

Peroxide Radicals (ROO•): Nitroxides undergo recombination reactions with peroxide radicals. mdpi.com The rate constants for these reactions can be quite high, for example, the reaction of TEMPO with peroxide radicals has a rate constant in the range of 2 × 10⁷ to 10⁸ M⁻¹ s⁻¹. mdpi.com

The table below provides a summary of the reactions of nitroxides with various ROS.

| Reactive Species | Interaction with Nitroxides | Key Findings | Reference |

| Superoxide (O₂•⁻) | Catalytic scavenging (pseudo-SOD activity) | Nitroxide concentration remains constant during the reaction. | mdpi.com |

| Hydroxyl Radical (•OH) | Direct reaction and scavenging | Nitroxides readily react with this highly reactive species. | mdpi.comresearchgate.net |

| Peroxide Radicals (ROO•) | Recombination reaction | Rate constants are high and depend on the specific nitroxide and radical. | mdpi.com |

Computational and Theoretical Frameworks for N Methylmaleimide Nitroxide Research

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular structure and reactivity of N-Methylmaleimide nitroxide. These calculations provide insights into the geometric and electronic properties that govern its chemical behavior.

Theoretical studies on related N-substituted maleimides have successfully employed DFT methods, such as B3LYP with the 6-311+G(d,p) basis set, to determine optimized ground-state structures. researchgate.net These studies reveal that the planarity of the maleimide (B117702) ring and the torsion angle between the ring and its substituent are critical parameters influencing the molecule's properties. researchgate.net For this compound, these calculations would precisely define bond lengths, bond angles, and the dihedral angle of the N-O group relative to the maleimide ring.

Reactivity can be quantified using descriptors derived from quantum chemical calculations. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energies and spatial distributions of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For nitroxide radicals, the Singly Occupied Molecular Orbital (SOMO) is of particular importance, as it typically governs the radical's reactivity. Reactivity indices, such as Fukui functions, can be calculated to predict the regioselectivity of reactions, identifying specific atoms susceptible to attack. researchgate.netscirp.org

The choice of computational method is critical for accuracy. Comparative studies on similar molecules have shown that DFT methods, particularly with hybrid functionals like B3LYP, often provide results in good agreement with experimental data for molecular structures and vibrational frequencies. dergipark.org.trdergipark.org.tr

Table 1: Common Quantum Chemical Methods and Basis Sets for Nitroxide Radical Analysis

| Method/Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311+G(d,p) | Geometry optimization, electronic properties, reactivity analysis. | researchgate.net |

| DFT (PBE0) | N07D, EPR-III | Calculation of hyperfine coupling constants. | researchgate.net |

| DFT (ωB97X-D) | --- | Modeling reaction mechanisms involving carbanion intermediates. | acs.org |

| Hartree-Fock (HF) | 6-311++G(d,p) | Comparative structural and spectroscopic calculations. | dergipark.org.trdergipark.org.tr |

Electronic Structure Analysis and Spectroscopic Parameter Prediction

Computational methods are pivotal for analyzing the electronic structure of this compound and predicting its spectroscopic parameters. The unpaired electron in the nitroxide group gives this molecule unique properties that can be probed by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

DFT calculations are extensively used to predict the isotropic hyperfine coupling constants (hfccs) that characterize EPR spectra. researchgate.net For nitroxide radicals, the interaction of the unpaired electron with the 14N nucleus is a key feature. Studies have shown that functionals like B3LYP and PBE0, combined with specialized basis sets such as N07D or EPR-III, can calculate these parameters. researchgate.net However, it has been noted that for aromatic nitroxide radicals, standard DFT calculations may underestimate the 14N coupling constants, sometimes requiring empirical corrections for high accuracy. researchgate.net

In addition to EPR parameters, computational chemistry can predict other spectroscopic data. Vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated, often requiring scaling factors to improve agreement with experimental results. dergipark.org.tr For instance, calculations on a related N-substituted maleimide used the B3LYP/6-311++G(d,p) level of theory to assign vibrational modes, including the characteristic carbonyl stretching frequencies of the maleimide ring. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can also be computed, although the paramagnetic nature of the nitroxide radical complicates standard NMR analysis. dergipark.org.tr Theoretical investigations into the electronic transitions using Time-Dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, providing insight into the molecule's excited states. nih.gov Analysis of the frontier orbitals often reveals that for many imide derivatives, the nitrogen atom of the imide lies on a nodal plane of the HOMO and LUMO, suggesting that N-substituents may have a limited effect on the primary electronic transitions. acs.org

Table 2: Predicted Spectroscopic Parameters for a Model Nitroxide

| Spectroscopic Parameter | Computational Method | Predicted Value/Feature | Reference |

|---|---|---|---|

| 14N Hyperfine Coupling Constant | DFT (B3LYP/N07D) | Provides insight into spin density distribution. | researchgate.net |

| Carbonyl Vibrational Frequency (IR) | DFT (B3LYP/6–311++G(d,p)) | Calculated around 1706-1759 cm-1 for related maleimides. | dergipark.org.tr |

| 13C NMR Chemical Shifts | DFT/HF | Prediction of carbon environment signals. | dergipark.org.tr |

Mechanistic Modeling of Reaction Pathways and Intermediate Species

Theoretical modeling is essential for elucidating the complex reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational chemistry can identify transition states, intermediates, and determine activation energies, thereby distinguishing between plausible pathways.

One area of significant interest is the reaction of N-methylmaleimide with various nucleophiles and radicals. For example, the addition of thiols to N-methylmaleimide has been a subject of computational study. These investigations have revealed that standard DFT functionals can fail to accurately model the reaction, which proceeds through a carbanion intermediate. Range-separated functionals, such as ωB97X-D, have been shown to be necessary to correctly describe the potential energy surface and predict stable carbanion structures. acs.org This highlights the importance of selecting appropriate computational methods when modeling specific reaction types.

N-methylmaleimide is also known to participate in cycloaddition reactions. Theoretical studies have explored its role as a dienophile or dipolarophile. For instance, it reacts with nitrones (formed from nitroso compounds) in 1,3-dipolar cycloadditions. core.ac.uk Computational modeling of these reactions can predict the regioselectivity and stereoselectivity of the resulting cycloadducts.

Furthermore, mechanistic studies of more complex, catalyzed reactions involving N-methylmaleimide have been performed. A plausible pathway for the Rh(III)-catalyzed [4+2] annulation with N-chloroimines was proposed based on DFT calculations and experimental results, detailing the involvement of various intermediate species. acs.org The general principles of reactions involving nitroxide radicals, such as in Nitroxide-Mediated Polymerization (NMP), are also well-established through kinetic simulations and mechanistic modeling, providing a framework for understanding the radical trapping and release processes that this compound could undergo.

Table 3: Computationally Investigated Reaction Types Involving Maleimides

| Reaction Type | Key Computational Insight | Relevant Methodologies | Reference |

|---|---|---|---|

| Thiol-Michael Addition | Identification of a stable carbanion intermediate, requiring range-separated DFT functionals for accurate modeling. | DFT (ωB97X-D), CCSD(T) | acs.org |

| [4+2] Annulation | Elucidation of a multi-step catalytic cycle involving organometallic intermediates. | DFT (e.g., B3LYP) | acs.org |

| 1,3-Dipolar Cycloaddition | Analysis of transition states to predict regioselectivity and stereoselectivity of the cycloaddition product. | DFT | core.ac.uk |

Applications in Advanced Polymer Chemistry Research

Strategies for Polymer Crosslinking and Functional Group Manipulation

The maleimide (B117702) group incorporated into polymer chains, either along the backbone or at the chain ends, serves as a highly efficient chemical handle for crosslinking and other modifications. The reaction of maleimides with sulfhydryl (thiol) groups is particularly prominent due to its high specificity and efficiency under mild conditions. thermofisher.com

The Michael-type addition reaction between a maleimide and a thiol group results in the formation of a stable succinimide (B58015) thioether linkage. thermofisher.commdpi.com This reaction is highly chemoselective and proceeds readily at physiological pH (6.5-7.5). thermofisher.commdpi.com When polymers functionalized with N-methylmaleimide are mixed with polymers or crosslinking molecules bearing multiple thiol groups, a crosslinked network or hydrogel can be formed. researchgate.netrsc.org

A key feature of this chemistry is the potential for reversibility. The succinimide thioether bond, particularly when formed from aromatic thiols, can undergo a retro-Michael addition reaction, leading to the cleavage of the crosslink. rsc.orgnih.gov This process can be triggered by the presence of excess free thiols, such as the biologically relevant molecule glutathione (B108866). mdpi.comrsc.org This reversibility allows for the design of "smart" hydrogels and other crosslinked materials that can degrade or release an encapsulated payload in response to specific reductive environments. mdpi.comrsc.org The kinetics of both the forward crosslinking reaction and the reverse degradation can be tuned by adjusting the chemical nature of the thiol reactant. rsc.orgnih.gov

Table 2: Characteristics of Thiol-Maleimide Adduction for Crosslinking This table summarizes the key features of the thiol-maleimide reaction as it applies to the formation and cleavage of polymer crosslinks.

| Feature | Description | Significance | Reference |

| Reaction | Michael-type addition between a maleimide and a thiol. | Forms a stable succinimide thioether covalent bond. | thermofisher.commdpi.com |

| pH Condition | Optimal between pH 6.5 and 7.5. | Allows for reactions under mild, physiologically relevant conditions. | thermofisher.com |

| Reversibility | The bond can be cleaved via a retro-Michael addition. | Enables the creation of stimuli-responsive materials that can degrade on demand. | mdpi.comrsc.org |

| Trigger | Often initiated by the presence of reducing agents or excess thiols (e.g., glutathione). | Allows for targeted degradation in specific biological environments. | mdpi.comrsc.orgnih.gov |

Emerging Research Paradigms and Future Outlook for N Methylmaleimide Nitroxide

Development of Novel Maleimide-Functionalized Nitroxide Probes

The continuous development of new maleimide-functionalized nitroxide probes is driven by the need for greater stability, particularly within the reducing environment of the cell, and for more rigid and defined linkers to provide precise structural information. rsc.org A significant challenge with traditional nitroxide labels, such as the widely used (1-oxyl-2,2,5,5-tetramethyl-D-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL), is their limited persistence in cellular contexts, where they are quickly reduced to EPR-silent hydroxylamines. mdpi.com

To overcome this, research has focused on creating "bio-resistant" or "sterically shielded" nitroxides. researchgate.net This involves modifying the nitroxide ring structure to protect the radical center from reducing agents. A key strategy is the introduction of bulky substituents, such as ethyl groups, adjacent to the nitroxide moiety. researchgate.net For example, the synthesis of maleimido-proxyl-based spin labels like M-TETPO (maleimido-tetraethyl-tetrahydropyrrolo-oxyl) and isoindoline-based nitroxides like M-TEIO (maleimide-tetraethylisoindoline-2-yloxyl) has yielded probes with significantly enhanced lifetimes inside cells. researchgate.netnih.govresearchgate.net These probes retain the crucial maleimide (B117702) group for selective reaction with cysteine thiols. core.ac.uk

The development pipeline for these novel probes involves sophisticated organic synthesis to create various heterocyclic nitroxide scaffolds (e.g., pyrrolidine, piperidine, isoindoline) and then functionalize them with a maleimide group. nih.gov The properties of these new probes are then extensively characterized, comparing them to conventional labels to assess improvements in stability and spectroscopic performance for structural studies. rsc.org

| Probe Type | Key Feature | Advantage | Example Compound |

| Conventional | gem-dimethyl groups | Well-established, widely used | 3-maleimido-PROXYL (5-MSL) mdpi.com |

| Sterically Shielded | gem-diethyl or other bulky groups | Increased resistance to bioreduction researchgate.net | M-TETPO researchgate.net |

| Isoindoline-based | Fused ring system with tetraethyl shielding | High stability against reduction nih.gov | M-TEIO nih.gov |

| Trityl-based | Triarylmethyl radical instead of nitroxide | Enables room-temperature in-cell studies mdpi.com | Maleimide-functionalized Trityl mdpi.com |

| Gadolinium-based | Gd(III) complex as the paramagnetic center | Biocompatible, orthogonal to nitroxides pnas.org | Gd-maleimide-DOTA pnas.org |

This table summarizes various classes of maleimide-functionalized probes developed to enhance EPR studies.

Integration with Multi-Modal Spectroscopic Techniques

To gain a more comprehensive understanding of complex biological systems, researchers are increasingly integrating EPR data from maleimide-nitroxide labels with other spectroscopic techniques. This multi-modal approach provides complementary information, allowing for a more robust analysis of protein structure and dynamics.

A powerful combination is the use of EPR with Förster Resonance Energy Transfer (FRET). researchgate.netuzh.ch While both techniques measure nanometer-scale distances, they operate on different principles and timescales. By labeling a protein with both a nitroxide spin label (for EPR) and a fluorescent probe (for FRET), often using maleimide chemistry for attachment, researchers can obtain two independent sets of distance constraints to refine structural models. researchgate.netcore.ac.uk The development of common software frameworks that can analyze both EPR and FRET data using consistent rotamer libraries for the probes is a significant step toward seamless integration. uzh.ch

Another emerging paradigm is the use of spectroscopically orthogonal spin labels within the same EPR experiment. pnas.orgacs.org For instance, a protein complex can be labeled with a nitroxide at one site and a different type of paramagnetic probe, such as a Gadolinium(III) (Gd³⁺) or trityl radical, at another. mdpi.compnas.org Because these labels have distinct EPR spectral properties, it is possible to selectively measure distances between nitroxide-nitroxide, Gd³⁺-Gd³⁺, and nitroxide-Gd³⁺ pairs in a single sample. pnas.org This "orthogonal labeling" strategy dramatically increases the amount of structural information that can be obtained. Maleimide-functionalized versions of Gd³⁺ chelators (e.g., Gd-maleimide-DOTA) and trityl radicals have been developed specifically for this purpose. mdpi.compnas.org

| Integrated Technique | Complementary Information Provided | Enabling Probe Technology |

| FRET | Dynamic distance measurements, conformational changes | Maleimide-functionalized fluorophores (e.g., Eosin-5-maleimide, Flamma® dyes) core.ac.ukbioacts.com |

| Orthogonal EPR (e.g., Gd³⁺) | Multiple, simultaneous distance measurements in one sample | Gd-maleimide-DOTA, Maleimide-functionalized trityls mdpi.compnas.org |

| NMR Spectroscopy | Atomic-resolution structure, local dynamics, water accessibility | Paramagnetic Relaxation Enhancement (PRE) using nitroxide labels nih.gov |

| Fluorescence Microscopy | Cellular localization of labeled proteins | Maleimide-functionalized fluorescent dyes (e.g., iFluor®, ICG) aatbio.combioacts.com |

This table outlines how N-methylmaleimide nitroxide-based EPR is integrated with other spectroscopic methods.

Expanding Applications in In Vivo and In-Cell Biophysical Investigations

A major frontier in structural biology is the study of biomolecules within their native cellular environment. The development of bioresistant maleimide-functionalized nitroxides has been pivotal in extending SDSL-EPR to in-cell and, to a limited extent, in vivo investigations. researchgate.netresearchgate.net These studies provide insights into how cellular factors, such as molecular crowding and interactions with endogenous partners, influence protein conformation and function. researchgate.net

In-cell EPR experiments typically involve introducing a protein labeled with a stable nitroxide, such as M-TETPO, into a cell, often using microinjection into large cells like Xenopus laevis oocytes. researchgate.net Researchers can then acquire EPR spectra directly from the cellular sample to monitor protein dynamics and conformational changes in response to cellular stimuli. researchgate.netresearchgate.net Such experiments have been used to study the structural features of chaperone proteins and their interactions with binding partners at endogenous concentrations directly inside cells. researchgate.net

While true in vivo EPR with nitroxides remains challenging due to probe stability and delivery, studies in cell lysates are becoming more common. researchgate.net It has been shown that treating cell lysates with N-ethylmaleimide can stabilize nitroxide radicals by consuming cellular reductants like NADPH/NADH, allowing for long-duration EPR measurements, such as Double Electron-Electron Resonance (DEER), in a milieu that closely mimics intracellular conditions. researchgate.netnsf.gov These approaches are expanding our ability to investigate everything from protein folding and misfolding to the mechanisms of membrane proteins in environments that better reflect their physiological state. pnas.orgnih.gov

Theoretical Advancements for Predictive Modeling of Nitroxide Behavior

Concurrent with experimental advances, theoretical and computational methods for predicting the behavior of nitroxide spin labels are becoming increasingly sophisticated. These advancements are crucial for interpreting complex EPR spectra and for translating spectral data into meaningful structural and dynamic information.

A key development in the structural interpretation of pulsed EPR data (like DEER) is the creation of rotamer libraries for different spin labels. uzh.chacs.org These libraries consist of pre-calculated, sterically allowed conformations of the spin label side chain. Software packages like MMM (Multi-scale Modeling of Macromolecules) and DEER-PREdict use these libraries to rapidly generate predicted distance distributions between pairs of labels on a given protein structure. nih.govacs.org This allows for the direct comparison of experimental distance data with structural models, facilitating the validation of models and the characterization of conformational ensembles. acs.org These predictive tools are continually being refined to better account for the complex interplay between the spin label's intrinsic flexibility and its interactions with the local protein environment. acs.orgnih.gov

| Modeling Approach | Description | Application | Key Software/Method |

| Stochastic Liouville Equation (SLE) | Solves a quantum mechanical equation of motion for the spin density, treating molecular motion as a diffusion process. nih.govrsc.org | Simulating CW-EPR spectra in the slow-motion regime to extract dynamic parameters. nih.gov | EasySpin researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the atomistic motions of the spin-labeled protein over time to generate a conformational trajectory. tandfonline.comacs.org | Predicting EPR spectra from first principles; detailed analysis of label dynamics and protein-label interactions. tandfonline.com | N/A (General MD packages) |

| Rotamer Libraries | Pre-calculated databases of sterically allowed spin label conformations attached to an amino acid. uzh.chacs.org | Rapidly predicting inter-spin distance distributions for DEER/PELDOR experiments. acs.org | MMM, DEER-PREdict uzh.chnih.gov |

| Hybrid Methods | Combines elements of MD simulations with SLE or other analytical models. nih.gov | Improving the accuracy and computational efficiency of spectral simulations. nih.gov | N/A |

This table describes the leading theoretical and computational methods used to model the behavior of nitroxide spin labels.

Q & A

Q. How can the Diels-Alder (DA) reaction between N-Methylmaleimide and furan derivatives be quantitatively monitored in real time?

- Methodological Answer:

The DA reaction progress can be tracked using 1H NMR spectroscopy by analyzing specific proton signals. For example, in reactions with furan oxides (FO), the disappearance of maleimide proton signals (e.g., m2 at ~6.7 ppm) and furan protons (f1, f4) and their replacement with adduct signals (m2’, f1’, f4’) provides a direct measure of conversion. Integrals of these peaks are used to calculate conversion via Equation:

This approach avoids gelation issues and ensures accurate kinetic analysis .

Q. What strategies are effective for synthesizing nitroxide-functionalized polymers using N-Methylmaleimide?

- Methodological Answer: Radical coupling techniques are key. For example:

- Atom Transfer Radical Polymerization (ATRP): Combine with nitroxide radical trapping to form alkoxyamine bonds, enabling controlled block copolymer synthesis.

- Post-polymerization modification: React pre-synthesized polymers with N-Methylmaleimide nitroxide via thiol-maleimide "click" chemistry.

Ensure inert atmospheres and low temperatures (~0–4°C) to stabilize nitroxide radicals during reactions .

Advanced Research Questions

Q. How does this compound enhance precision in distance measurements for protein structural studies?

- Methodological Answer: this compound serves as a spin label for Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) spectroscopy. Key steps:

- Site-directed spin labeling (SDSL): Introduce nitroxide at cysteine residues via maleimide-thiol coupling.

- Distance distribution analysis: Use software like DEER-PREdict to model spin-label conformers and calculate distance distributions from DEER data.

Compared to dual-nitroxide systems, pairing nitroxide with rigid metal chelators (e.g., CuNTA) reduces flexibility-related noise, improving resolution for dynamic regions like α-synuclein .

Q. What factors influence the chemoselectivity of this compound in protein bioconjugation?

- Methodological Answer: Chemoselectivity depends on:

- Thiol accessibility: Pre-reduce disulfide bonds with TCEP (tris(2-carboxyethyl)phosphine) to expose cysteine residues.